

An In-Depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Hexadecylimidazolidine-2,4-dione

Cat. No.: B1334992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Hexadecylimidazolidine-2,4-dione**, covering its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in drug delivery systems.

Chemical Identity

IUPAC Name: **1-hexadecylimidazolidine-2,4-dione**[\[1\]](#)

Synonyms:

- 1-N-Hexadecyl hydantoin[\[1\]](#)
- 1-Hexadecylhydantoin[\[1\]](#)
- 1-n-Hexadecylhydantoin[\[1\]](#)
- 1-Cetylhydantoin[\[1\]](#)
- 1-n-Hexadecylhydatoin[\[1\]](#)

Physicochemical Properties

1-Hexadecylimidazolidine-2,4-dione is characterized by a five-membered imidazolidine-2,4-dione (hydantoin) ring, which constitutes the polar head of the molecule, and a long hexadecyl (C16) alkyl chain, which forms the nonpolar tail. This amphiphilic nature is a key determinant of its physical and chemical properties.^[2] The quantitative physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₆ N ₂ O ₂	PubChem[1]
Molecular Weight	324.5 g/mol	PubChem[1]
Exact Mass	324.277678395 Da	PubChem[1]
XLogP3-AA	6.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	15	PubChem[2]
Physical State	Solid (at standard conditions)	Inferred from structure[2]

Experimental Protocol: Synthesis of 1-Hexadecylimidazolidine-2,4-dione

The synthesis of **1-Hexadecylimidazolidine-2,4-dione** can be achieved via the N-alkylation of the hydantoin ring. A common method for selective N1-alkylation involves the use of a strong base to deprotonate the more acidic N3 proton, followed by reaction with a second equivalent of base to deprotonate the N1 position, and subsequent reaction with an alkyl halide. However, direct N-alkylation under phase-transfer catalysis conditions has also been reported for hydantoins, offering a milder and often more efficient alternative. Below is a representative protocol for the N-alkylation of hydantoin with 1-bromohexadecane.

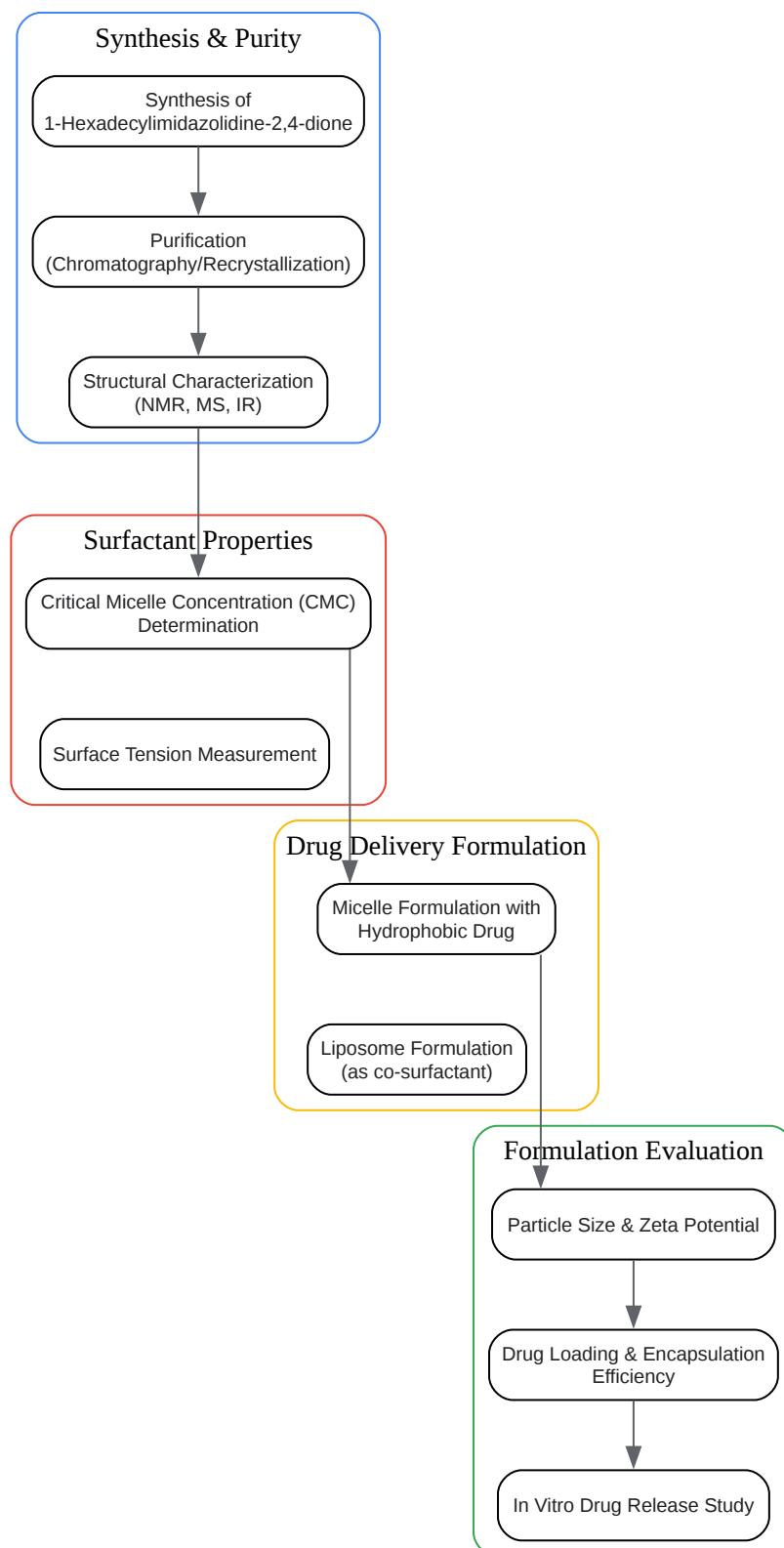
Reaction:

Materials and Reagents:

- Imidazolidine-2,4-dione (Hydantoin)
- 1-Bromohexadecane
- Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
- Toluene
- Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)
- Dichloromethane (DCM)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a solution of imidazolidine-2,4-dione (1.0 equivalent) in toluene, add a catalytic amount of tetrabutylammonium bromide (TBAB, ~2 mol%).
- Addition of Base and Alkyl Halide: To the stirred mixture, add a 50% w/w aqueous solution of potassium hydroxide (2.0-3.0 equivalents), followed by the addition of 1-bromohexadecane (1.0-1.2 equivalents) at room temperature.
- Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x volumes).
- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.


- Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield **1-Hexadecylimidazolidine-2,4-dione** as a solid.

Potential Applications in Drug Delivery

The amphiphilic structure of **1-Hexadecylimidazolidine-2,4-dione** makes it a candidate for use as a surfactant or co-surfactant in the formulation of drug delivery systems. Its ability to self-assemble in aqueous media can be harnessed to encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.

Logical Workflow for Characterization and Application in Drug Delivery:

The following diagram illustrates a logical workflow for the characterization of **1-Hexadecylimidazolidine-2,4-dione** as a surfactant and its subsequent application in the formulation of drug-loaded micelles and liposomes.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis, characterization, and application of **1-Hexadecylimidazolidine-2,4-dione** in drug delivery.

This workflow begins with the synthesis and purification of the compound, followed by the determination of its fundamental surfactant properties, such as the critical micelle concentration (CMC). Based on these properties, the compound can be used to formulate drug delivery systems like micelles or as a component in liposomes. The final stage involves the comprehensive evaluation of these formulations for their physical characteristics and drug release profiles. The polar hydantoin headgroup and the long nonpolar alkyl chain suggest its potential to form stable micelles for solubilizing hydrophobic drugs or to be incorporated into lipid bilayers of liposomes to modify their properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Hexadecylimidazolidine-2,4-dione | C19H36N2O2 | CID 3020363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexadecylimidazolidine-2,4-dione (85117-82-4) for sale [vulcanchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334992#1-hexadecylimidazolidine-2-4-dione-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com